![molecular formula C16H17N5O2 B2770500 6-methyl-N-[2-(4-methylphenyl)ethyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775544-72-3](/img/structure/B2770500.png)
6-methyl-N-[2-(4-methylphenyl)ethyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
Scientific Research Applications
- Biological Activities : 1,2,4-triazolo [1,5-a]pyridine exhibits various biological activities. It acts as an RORγt inverse agonist , a PHD-1 inhibitor , and a JAK1 and JAK2 inhibitor . These properties make it relevant for drug discovery in areas such as autoimmune diseases, cancer, and inflammation .
- Cardiovascular Disorders : Researchers have explored its potential in treating cardiovascular disorders .
- Type 2 Diabetes : The compound’s pharmacological properties may be useful in managing type 2 diabetes .
- Hyperproliferative Disorders : Its effects on cell proliferation make it relevant for conditions involving abnormal cell growth .
- Beyond medicinal applications, 1,2,4-triazolo [1,5-a]pyridine has utility in material sciences. Researchers have investigated its use in various materials, including polymers and coatings .
- The compound’s synthesis has been achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves enaminonitriles and benzohydrazides, leading to the formation of 1,2,4-triazolo [1,5-a]pyridines in good-to-excellent yields .
Medicinal Chemistry and Drug Discovery
Material Sciences
Sustainable Synthesis Methodology
Late-Stage Functionalization
Mechanism of Action
properties
IUPAC Name |
6-methyl-N-[2-(4-methylphenyl)ethyl]-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-3-5-12(6-4-10)7-8-17-15(22)13-14-16(23)18-11(2)9-21(14)20-19-13/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKWWXDSSJYDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)C2=C3C(=O)NC(=CN3N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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